

Application Notes and Protocols: Preparation of Tinengotinib Stock Solution in DMSO

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Compound of Interest

Compound Name: *Tinengotinib*

Cat. No.: *B10827977*

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Introduction

Tinengotinib (also known as TT-00420) is a multi-kinase inhibitor targeting Aurora A/B, FGFR1/2/3, VEGFRs, JAK1/2, and CSF1R, which are implicated in cancer cell proliferation, angiogenesis, and immune response.[1][2] Accurate and consistent preparation of stock solutions is crucial for reliable in vitro and in vivo experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving **Tinengotinib** due to its high solubilizing capacity for such compounds.[3] This document provides a detailed protocol for the preparation, storage, and handling of **Tinengotinib** stock solutions using DMSO.

Quantitative Data Summary

A summary of the essential quantitative data for **Tinengotinib** is provided in the table below for easy reference.

Parameter	Value	Reference
Molecular Weight	394.86 g/mol	[1][4][5][6]
CAS Number	2230490-29-4	[1][4][7]
Solubility in DMSO	79 mg/mL (200.07 mM)	[3]
Appearance	Yellow solid	[7]

Experimental Protocol: Preparation of a 10 mM Tinengotinib Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **Tinengotinib** in DMSO. Adjust the quantities accordingly for different desired concentrations.

Materials:

- **Tinengotinib** powder (CAS: 2230490-29-4)
- Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

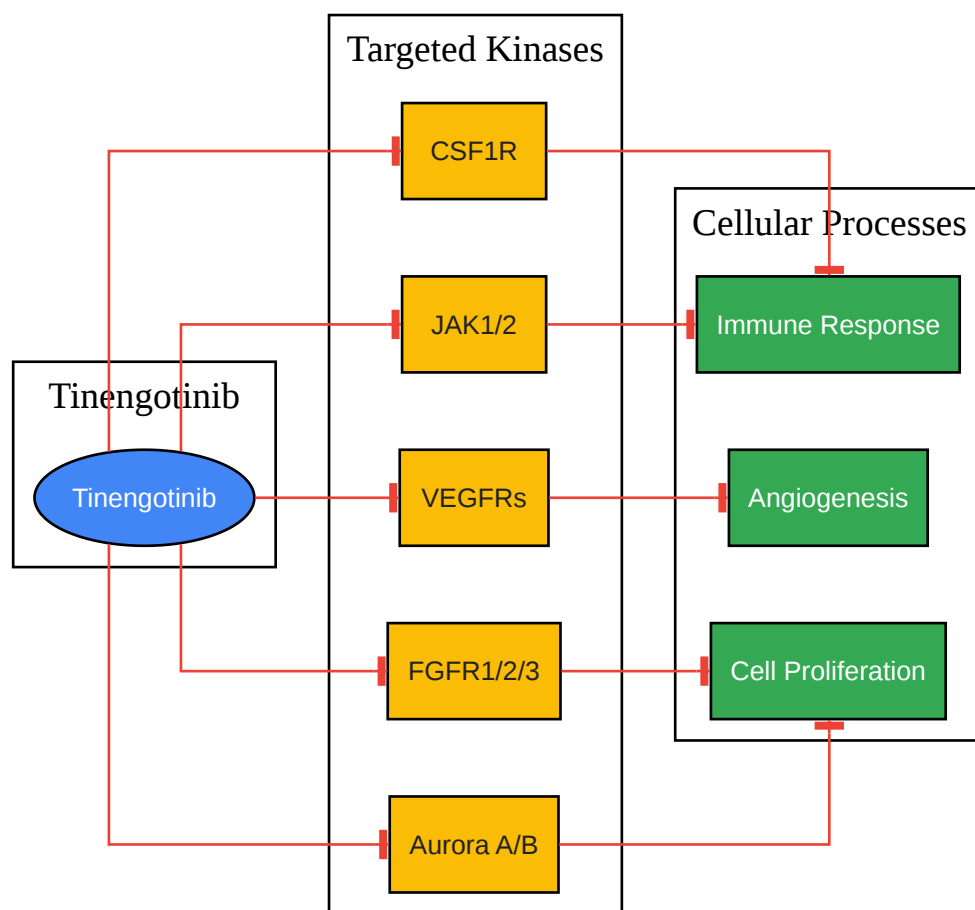
Procedure:

- Pre-weighing Preparation:
 - Before opening, bring the vial of **Tinengotinib** powder to room temperature to prevent condensation of moisture.
 - Ensure all equipment is clean, dry, and calibrated.
- Weighing **Tinengotinib**:
 - Tare the analytical balance with a sterile microcentrifuge tube.
 - Carefully weigh the desired amount of **Tinengotinib** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.9486 mg of **Tinengotinib**.

- Calculation:
 - $\text{Volume (L)} \times \text{Concentration (mol/L)} \times \text{Molecular Weight (g/mol)} = \text{Mass (g)}$
 - $0.001 \text{ L} \times 0.010 \text{ mol/L} \times 394.86 \text{ g/mol} = 0.0039486 \text{ g} = 3.9486 \text{ mg}$
- Dissolving in DMSO:
 - Add the appropriate volume of DMSO to the microcentrifuge tube containing the weighed **Tinengotinib**. To prepare a 10 mM solution with 3.9486 mg of **Tinengotinib**, add 1 mL of DMSO.
 - Cap the tube securely.
- Ensuring Complete Dissolution:
 - Vortex the solution for 1-2 minutes to facilitate dissolution.
 - Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear. If necessary, gentle warming in a water bath (not exceeding 37°C) can aid dissolution.
- Aliquoting and Storage:
 - For ease of use and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
 - Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).^[7] For storage in solvent, -80°C is recommended for up to 6 months and -20°C for up to 1 month.^[4]

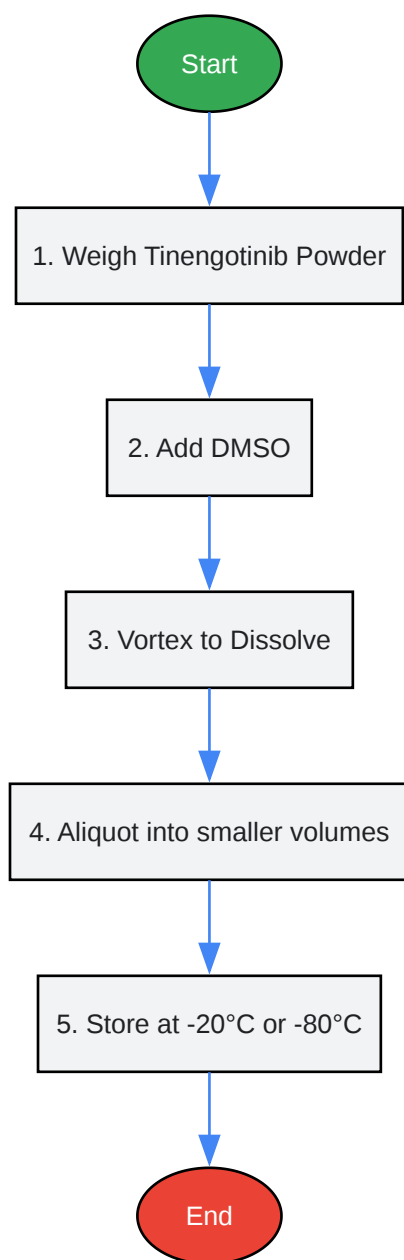
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways targeted by **Tinengotinib** and the experimental workflow for preparing the stock solution.



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Caption: Signaling pathways inhibited by **Tinengotinib**.



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Caption: Workflow for preparing **Tinengotinib** stock solution.

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